![molecular formula C16H13F2N3O2S2 B2521778 N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252887-27-6](/img/structure/B2521778.png)

N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of N-acyl and N-alkyl acetamides with various substitutions. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen is described. The process includes the use of racemic or chiral amino acids to introduce alkyl and aryl substituents . Although the specific synthesis of N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is not detailed, similar synthetic strategies could potentially be applied.

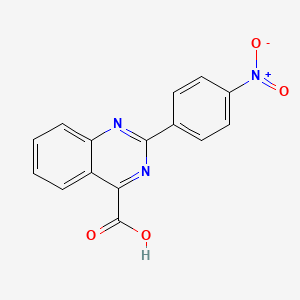

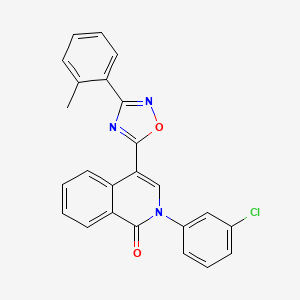

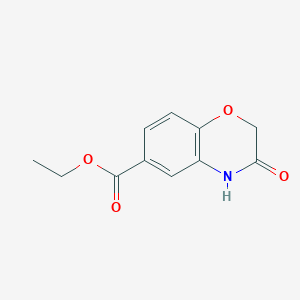

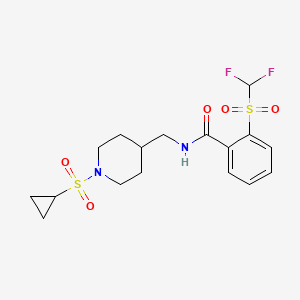

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a complex arrangement of rings and substituents that can influence their biological activity. For instance, the presence of a pyrrolidinyl group and a dichlorophenyl group in certain acetamides has been shown to contribute to their potency as kappa-opioid agonists . The difluorophenyl group in the compound of interest is likely to affect its electronic properties and potentially its biological activity as well.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from the reactivity of perfluoro-[N-(4-pyridyl)acetamide], which has been shown to be a selective electrophilic fluorinating agent. It can fluorinate various substrates under mild conditions . This suggests that the fluorine atoms in the difluorophenyl group of the compound may also confer unique reactivity, potentially allowing for selective transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of halogen atoms like fluorine can significantly influence the lipophilicity, acidity, and overall stability of the compound . Additionally, the presence of a thienopyrimidinyl moiety could contribute to the compound's electronic characteristics and its interaction with biological targets.

Scientific Research Applications

Antitumor and Enzyme Inhibition

One significant area of application for this compound and its derivatives is in the field of cancer research, where these molecules have been investigated for their potential as antitumor agents. Derivatives of this compound class have been designed and synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, thus presenting a promising strategy for cancer treatment. These compounds have demonstrated potent inhibitory activity against human TS and DHFR, with some showing nanomolar GI50 values against tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2009). Further studies have revealed the structural basis for this dual inhibition, providing insights into the molecular interactions that contribute to their efficacy.

Enzyme-Targeted Drug Design

The structural analysis of these compounds, particularly through X-ray crystallography, has furnished valuable information on their binding modes, aiding in the design of more effective enzyme inhibitors. For instance, the detailed study of their interaction with DHFR and NADPH has elucidated the "folate" mode of binding, a pivotal insight for the development of targeted cancer therapies (Gangjee et al., 2008).

Antimicrobial Agents

Beyond oncology, derivatives of this compound have been explored for their antimicrobial properties. The design of molecules with specific modifications aims to exploit their biological activity against various pathogens, contributing to the search for new antimicrobial agents. This research avenue addresses the growing need for novel therapies against resistant microbial strains, with some derivatives showing promising results in preliminary screenings (Hossan et al., 2012).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2S2/c1-2-21-15(23)14-12(5-6-24-14)20-16(21)25-8-13(22)19-11-4-3-9(17)7-10(11)18/h3-7H,2,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZAJQIMNSEIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)

![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)

![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)

![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)